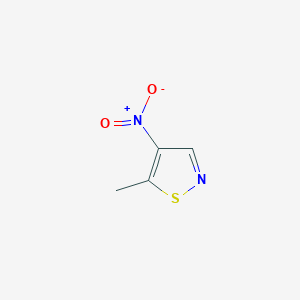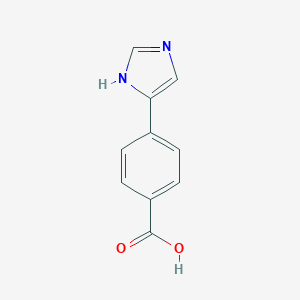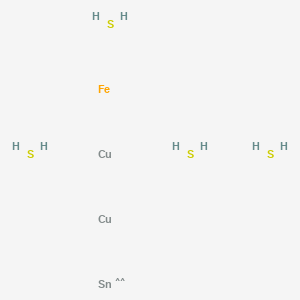
Stannite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannite is a mineral that belongs to the sulfide mineral group. It has a chemical formula of Cu_2FeSnS_4 and is usually found in tin-copper deposits. This mineral has been known since the 19th century and has been extensively studied for its various applications.
Mécanisme D'action
The mechanism of action of stannite varies depending on its application. In photocatalysis, stannite acts as a catalyst, which initiates the degradation of organic pollutants under light irradiation. In thermoelectric materials, stannite acts as a semiconductor, which converts thermal energy into electrical energy. In lithium-ion batteries, stannite acts as an electrode material, which stores and releases lithium ions during charge and discharge cycles.
Effets Biochimiques Et Physiologiques
Stannite has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that stannite nanoparticles can induce cytotoxicity and genotoxicity in human cells. Moreover, stannite nanoparticles have also been shown to induce oxidative stress and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Stannite has several advantages for lab experiments, including its low cost, high stability, and excellent optoelectronic properties. Moreover, stannite can be easily synthesized through various methods, which makes it a suitable material for large-scale production. However, stannite also has some limitations, including its low thermal conductivity and poor mechanical properties, which may limit its application in some fields.
Orientations Futures
There are several future directions for stannite research, including the development of novel synthesis methods, the investigation of its optoelectronic properties, and the exploration of its potential application in solar cells. Moreover, the toxicity and biocompatibility of stannite nanoparticles should be further investigated to ensure their safe use in various applications.
Conclusion
In conclusion, stannite is a promising material with various applications in the field of science. It can be synthesized through various methods and has excellent optoelectronic properties. However, its toxicity and biocompatibility should be further investigated to ensure its safe use in various applications. With further research, stannite may become a widely used material in various fields, including photocatalysis, thermoelectrics, and energy storage.
Méthodes De Synthèse
Stannite can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and solvothermal synthesis. Among these methods, hydrothermal synthesis has been widely used due to its simplicity and efficiency. In this method, a mixture of metal sulfates, tin chloride, and thioacetamide is heated in a sealed reactor at high temperature and pressure. The resulting product is then washed and dried to obtain stannite.
Applications De Recherche Scientifique
Stannite has been extensively studied for its various applications in the field of science. It has been used as a photocatalyst for the degradation of organic pollutants, as a thermoelectric material, and as an electrode material for lithium-ion batteries. Moreover, stannite has also been investigated for its potential application in solar cells, due to its excellent optoelectronic properties.
Propriétés
Numéro CAS |
12019-29-3 |
|---|---|
Nom du produit |
Stannite |
Formule moléculaire |
Cu2FeH8S4Sn |
Poids moléculaire |
438 g/mol |
InChI |
InChI=1S/2Cu.Fe.4H2S.Sn/h;;;4*1H2; |
Clé InChI |
KYRUBSWVBPYWEF-UHFFFAOYSA-N |
SMILES |
S.S.S.S.[Fe].[Cu].[Cu].[Sn] |
SMILES canonique |
S.S.S.S.[Fe].[Cu].[Cu].[Sn] |
Synonymes |
sodium stannite stannite |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



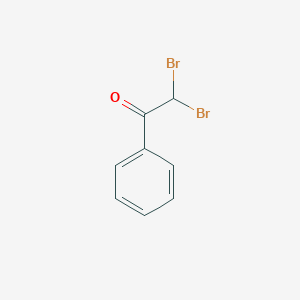
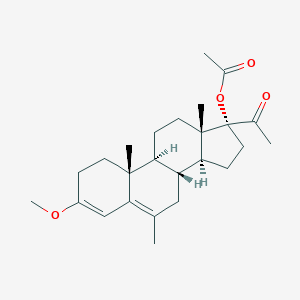
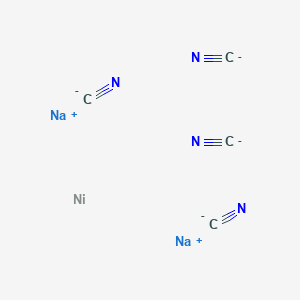
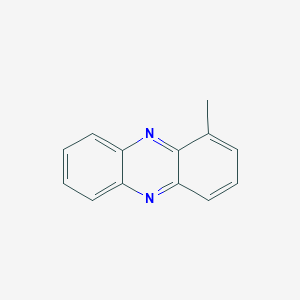
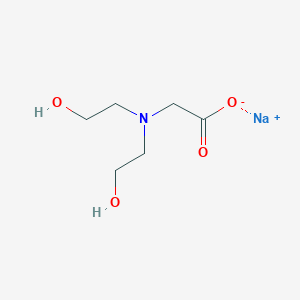
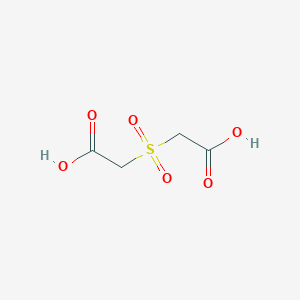
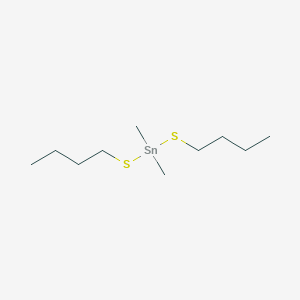
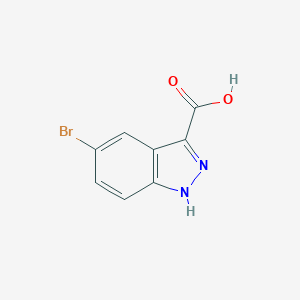
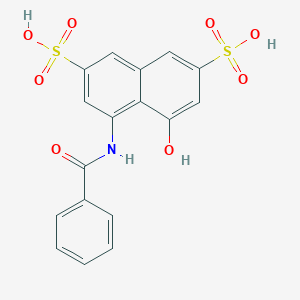
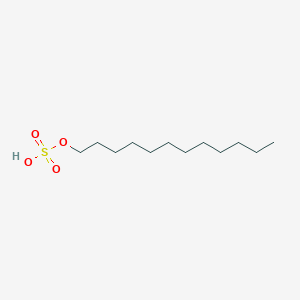
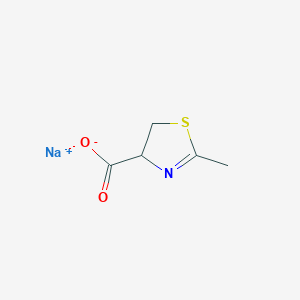
![3-{[Hydroxy(diphenyl)acetyl]oxy}-6-methoxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B86449.png)
